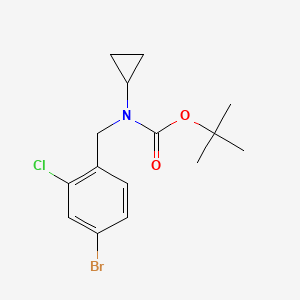

Tert-butyl 4-bromo-2-chlorobenzyl(cyclopropyl)carbamate

CAS No.: 1704074-34-9

Cat. No.: VC2745503

Molecular Formula: C15H19BrClNO2

Molecular Weight: 360.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1704074-34-9 |

|---|---|

| Molecular Formula | C15H19BrClNO2 |

| Molecular Weight | 360.67 g/mol |

| IUPAC Name | tert-butyl N-[(4-bromo-2-chlorophenyl)methyl]-N-cyclopropylcarbamate |

| Standard InChI | InChI=1S/C15H19BrClNO2/c1-15(2,3)20-14(19)18(12-6-7-12)9-10-4-5-11(16)8-13(10)17/h4-5,8,12H,6-7,9H2,1-3H3 |

| Standard InChI Key | XXIOQCNAGXWTCI-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N(CC1=C(C=C(C=C1)Br)Cl)C2CC2 |

| Canonical SMILES | CC(C)(C)OC(=O)N(CC1=C(C=C(C=C1)Br)Cl)C2CC2 |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Tert-butyl 4-bromo-2-chlorobenzyl(cyclopropyl)carbamate (CAS No.: 1704074-34-9) is an organic compound belonging to the carbamate class, which are esters derived from carbamic acid. The compound has a molecular formula of C15H19BrClNO2 and a molecular weight of 360.67 g/mol, containing multiple functional groups that contribute to its chemical versatility and reactivity profile. Its structure features a tert-butyl group attached to a carbamate functionality, coupled with a 4-bromo-2-chlorobenzyl moiety and a cyclopropyl group bonded to the nitrogen atom. The IUPAC name for this compound is tert-butyl N-[(4-bromo-2-chlorophenyl)methyl]-N-cyclopropylcarbamate, providing a systematic identification of its structural components and their arrangement . This specialized molecular architecture contributes significantly to the compound's chemical behavior, biological interactions, and potential applications in various research contexts.

Structural Determinants of Reactivity

The reactivity profile of tert-butyl 4-bromo-2-chlorobenzyl(cyclopropyl)carbamate is governed by several key structural features that influence its chemical behavior in various reaction environments. The carbamate functional group (-NHCOO-) serves as a versatile reaction center capable of participating in both nucleophilic and electrophilic processes depending on reaction conditions. The benzyl moiety, substituted with bromine and chlorine atoms at the 4- and 2-positions respectively, introduces sites for potential halogen exchange, coupling reactions, and metal-catalyzed transformations that can be exploited in synthetic applications. The cyclopropyl group attached to the nitrogen atom contributes unique steric and electronic properties, including ring strain that can drive specific reaction pathways and influence the compound's conformational behavior. Additionally, the tert-butyl group functions as a protecting group for the carbamate functionality, providing steric hindrance that can be strategically removed under acidic conditions to reveal the more reactive carboxylic acid derivative.

Synthesis and Preparation Methods

General Synthetic Approach

The synthesis of tert-butyl 4-bromo-2-chlorobenzyl(cyclopropyl)carbamate typically follows a multi-step procedure that involves careful manipulation of reaction conditions to achieve selective functionalization at specific positions. The primary synthetic route begins with the reaction between tert-butyl carbamate and 4-bromo-2-chlorobenzyl chloride under carefully controlled anhydrous conditions. This nucleophilic substitution reaction requires the presence of a suitable base, commonly triethylamine or sodium hydride, to facilitate the deprotonation of the carbamate nitrogen and subsequent formation of the carbon-nitrogen bond. The reaction is typically conducted in an aprotic solvent such as tetrahydrofuran or dimethylformamide, which promotes the solubility of the reactants while minimizing undesired side reactions that could compromise yield and purity. Following the initial coupling, the cyclopropyl group is introduced through a separate alkylation step that requires careful control of stoichiometry and reaction temperature to ensure selective N-alkylation without affecting other reactive sites within the molecule.

Purification Techniques

The purification of tert-butyl 4-bromo-2-chlorobenzyl(cyclopropyl)carbamate presents several challenges due to the potential formation of structural isomers and side products during synthesis. Standard purification protocols typically begin with aqueous work-up procedures to remove inorganic salts and unreacted starting materials, followed by more sophisticated chromatographic techniques for the isolation of the desired product. Column chromatography using silica gel as the stationary phase and a carefully optimized mixture of hexanes and ethyl acetate as the mobile phase often provides effective separation of the target compound from structurally similar impurities. For applications requiring exceptionally high purity, recrystallization from appropriate solvent systems such as ethanol/water or hexanes/dichloromethane may be employed as a final purification step. Quality control analysis using techniques such as nuclear magnetic resonance spectroscopy, high-performance liquid chromatography, and mass spectrometry is essential to confirm the identity and purity of the final product before its use in subsequent applications.

Applications in Research and Development

Pharmaceutical Intermediates

Tert-butyl 4-bromo-2-chlorobenzyl(cyclopropyl)carbamate serves as a valuable intermediate in pharmaceutical research and development, particularly in the synthesis of complex drug candidates. The compound's carbamate group can form covalent bonds with active sites on enzymes, leading to inhibition or modulation of their activity, which significantly affects biochemical pathways relevant to therapeutic contexts. This mechanism of action makes the compound particularly interesting for the development of enzyme inhibitors targeting specific disease pathways. The presence of halogen substituents (bromine and chlorine) on the benzyl ring provides sites for further functionalization through various cross-coupling reactions, enabling the creation of diverse chemical libraries for structure-activity relationship studies. Additionally, the tert-butyl protecting group offers a convenient handle for controlled deprotection at later synthetic stages, revealing a reactive carboxylic acid functionality that can participate in amide bond formation and other transformations relevant to drug candidate optimization.

Applications in Organic Synthesis

Beyond its pharmaceutical applications, tert-butyl 4-bromo-2-chlorobenzyl(cyclopropyl)carbamate functions as a versatile building block in complex organic synthesis pathways. The compound's unique combination of functional groups makes it particularly useful for the construction of elaborate molecular architectures through selective reaction sequences. The halogenated benzyl moiety provides an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig protocols, enabling carbon-carbon and carbon-heteroatom bond formation under mild conditions. The cyclopropyl group introduces interesting conformational constraints and reactivity patterns that can be exploited in the design of molecules with specific three-dimensional arrangements. In addition, the carbamate functionality offers opportunities for nitrogen deprotection and subsequent derivatization, making this compound a versatile scaffold for diversity-oriented synthesis approaches in academic and industrial research settings.

Structure-Activity Relationship Studies

The structural features of tert-butyl 4-bromo-2-chlorobenzyl(cyclopropyl)carbamate make it a valuable candidate for structure-activity relationship (SAR) studies in medicinal chemistry and chemical biology research. By systematically modifying specific portions of the molecule—such as replacing the halogen substituents, altering the cyclopropyl group, or modifying the tert-butyl carbamate moiety—researchers can generate focused compound libraries to explore how structural variations influence biological activity and physicochemical properties. These SAR studies provide crucial insights into binding interactions, pharmacophore requirements, and optimization pathways for lead compounds in drug discovery programs. The presence of both halogen atoms (bromine and chlorine) is particularly significant, as these groups can engage in halogen bonding interactions with protein targets, potentially enhancing binding affinity and selectivity for specific biological receptors or enzymes. Additionally, the carbamate group can participate in hydrogen bonding networks within binding pockets, further contributing to the compound's utility in studying molecular recognition phenomena in biological systems.

Emergency Response Procedures

Established emergency response procedures are critical for managing accidental exposures to tert-butyl 4-bromo-2-chlorobenzyl(cyclopropyl)carbamate in laboratory environments . In the event of skin contact, the affected area should be immediately washed with copious amounts of water for at least 15 minutes, with contaminated clothing and accessories removed to prevent prolonged exposure . For eye contact situations, cautious rinsing with water should be conducted for a minimum of 15 minutes, with contact lenses removed if present and if this can be accomplished safely; medical attention should be sought if irritation persists following decontamination . Inhalation exposure requires prompt relocation of the affected individual to an area with fresh air, maintenance of a comfortable position for breathing, and monitoring for respiratory distress that may necessitate medical intervention . Ingestion incidents, though less common in laboratory settings with proper hygiene practices, require rinsing the mouth with water without inducing vomiting, followed by immediate medical consultation . All significant exposure incidents should be documented according to institutional protocols, with medical evaluation recommended even in cases where symptoms appear minor or resolve quickly .

Structural Comparisons with Related Compounds

Comparative Analysis with Carbamate Analogs

Tert-butyl 4-bromo-2-chlorobenzyl(cyclopropyl)carbamate belongs to a broader family of substituted carbamates with varying structural features that influence their chemical properties and potential applications . When compared to tert-butyl (4-bromo-2-chlorobenzyl)carbamate (CAS: 864266-10-4), the primary structural difference is the absence of the cyclopropyl group on the nitrogen atom in the latter compound . This modification significantly affects the electronic distribution around the nitrogen center and alters the conformational flexibility of the molecule, potentially influencing its binding interactions with biological targets and its reactivity in synthetic transformations . Another structural analog, tert-butyl (2-bromo-4-chlorobenzyl)carbamate (CAS: 1802434-37-2), features a reversed arrangement of the halogen substituents on the benzyl ring, with bromine at the 2-position and chlorine at the 4-position . This positional isomerism changes the electronic and steric environment of the aromatic ring, potentially altering reaction selectivity patterns and binding affinities in biological systems .

Table 3: Structural Comparison of Tert-butyl 4-bromo-2-chlorobenzyl(cyclopropyl)carbamate with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume